2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[2,3-d]pyrimidin-4-one scaffold: Provides a planar, heterocyclic framework conducive to π-stacking and hydrogen bonding interactions .
- 2-Sulfanyl-N-phenylacetamide side chain: The sulfanyl group enhances solubility and serves as a hydrogen bond acceptor, while the N-phenylacetamide contributes to target selectivity via steric and electronic effects .
Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous thieno[2,3-d]pyrimidines exhibit diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-10-16-18(28-13)22-20(23(19(16)25)11-15-8-5-9-26-15)27-12-17(24)21-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLZUFOTOHFQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a furan boronic acid with a halogenated thieno[2,3-d]pyrimidine intermediate.
Attachment of the Phenylacetamide Group: The final step involves the acylation of the intermediate compound with phenylacetyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thieno[2,3-d]pyrimidine core can be reduced to form dihydro derivatives.
Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Modifications: The thieno[2,3-d]pyrimidin-4-one core in the target compound and CRCM5484 is critical for binding to enzymes like BET proteins. In contrast, the thieno[3,2-d]pyrimidin-4-one isomer () may exhibit altered binding due to shifted sulfur and nitrogen positions .
Substituent Effects: Furan vs. Pyridine: The target compound’s furan-2-ylmethyl group (logP ≈ 1.5) is less polar than CRCM5484’s 2-methylpyridin-3-yl substituent (logP ≈ 0.8), which may influence solubility and target affinity . N-Phenylacetamide vs.
Antimicrobial Activity:
- Thieno[2,3-d]pyrimidines with electron-withdrawing groups (e.g., -CF3, -NO2) at the 4-position () show potent antimicrobial activity (MIC 2–16 µg/mL against S. aureus and E. coli), attributed to enhanced membrane penetration . The target compound’s 6-methyl and furan groups may reduce potency due to increased hydrophobicity.
Anticancer Activity:
- CRCM5484 inhibits BET bromodomains (IC50 < 100 nM) via interactions between its furan-2-ylmethyl group and the ZA channel of BRD4 .
Biological Activity
2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a complex heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class. This compound is characterized by its unique structural features, including a furan ring and a sulfonamide linkage, which contribute to its diverse biological activities.
The molecular formula for this compound is , with a molecular weight of approximately 439.6 g/mol. Key structural features include:
| Feature | Description |
|---|---|
| Class | Thieno[2,3-d]pyrimidine derivative |
| Functional Groups | Furan ring, sulfonamide linkage, aromatic amide |
| Molecular Weight | 439.6 g/mol |
Biological Activity Overview
Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of thieno[2,3-d]pyrimidines possess antibacterial and antimycobacterial properties. For example, compounds similar to the one demonstrated significant in vitro activity against various microbial strains .
- Anticancer Potential : The compound has been explored for its anticancer properties. A study identified novel anticancer compounds through drug library screening on multicellular spheroids, suggesting potential efficacy against cancer cells .
- Antioxidant Effects : Some derivatives have shown antioxidant properties, protecting against oxidative stress in biological systems .
The exact mechanism of action for this compound involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors that are critical for cellular processes related to disease progression.
Antimicrobial Activity
A study evaluated various thieno[2,3-d]pyrimidine derivatives for their antimicrobial efficacy. The results indicated that these compounds exhibited significant inhibition against multiple bacterial strains, with some showing minimal inhibitory concentrations (MIC) in the low micromolar range.
Anticancer Screening
In a drug screening study involving multicellular spheroids, several thieno[2,3-d]pyrimidine derivatives were tested for their ability to inhibit tumor growth. The results highlighted a few candidates that demonstrated substantial antiproliferative effects, indicating their potential as therapeutic agents in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
